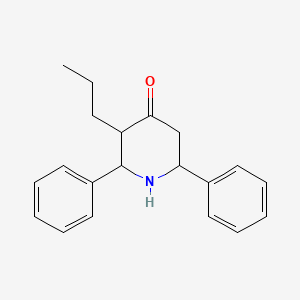
2,6-Diphenyl-3-propylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-3-propylpiperidin-4-one is a chemical compound with the molecular formula C20H24N2O . It has a molecular weight of 308.417 Da and a CAS number of 5471-06-7 .
Synthesis Analysis
The synthesis of this compound derivatives has been discussed in various studies . One common method involves the reaction of aromatic aldehyde and acetone in ammonium acetate . Another method involves the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one, aromatic aldehyde, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The piperidine ring in the compound adopts a chair conformation . The dihedral angles between the mean plane of the piperidine ring and the phenyl rings are significant .Applications De Recherche Scientifique
Helicobacter pylori Inhibition
Sasitha and John (2021) explored the docking and DFT investigations of 2,6-diphenyl piperidin-4-one derivatives, identifying them as promising compounds against the 2B7N protein of Helicobacter pylori, which causes peptic ulcer disease. The study highlighted the compound's potential as a non-linear material due to its superior first-order hyperpolarizability compared to urea, indicating its application in material science and pharmaceuticals for treating peptic ulcer disease caused by H. pylori (Sasitha & John, 2021).
Antibacterial Evaluation
Ponnuswamy et al. (2016) synthesized and characterized N-acyl derivatives of 2,6-diphenylpiperidin-4-ones, demonstrating significant antibacterial activity. This study underlines the potential of these compounds in developing new antibacterial agents (Ponnuswamy et al., 2016).
Crystal Structure Analysis
Gümüş et al. (2022) conducted a crystal structure and Hirshfeld surface analysis of a synthesized derivative of 2,6-diphenylpiperidin-4-one. The study provided insights into the molecular interactions and structure, which can be pivotal for designing drugs and materials with specific properties (Gümüş et al., 2022).
Corrosion Inhibition
Kathirvel, Thirumalairaj, and Jaganathan (2014) investigated the corrosion inhibition properties of 2,6-diphenylpiperidin-4-one derivatives for mild steel in phosphoric acid, revealing their potential as effective corrosion inhibitors. The study leveraged quantum chemical parameters to correlate molecular structure with inhibition efficiency, offering applications in material science and engineering (Kathirvel et al., 2014).
Molecular Engineering and Drug Design
Dar, Shamsuzzaman, and Gatoo (2015) explored the synthesis of steroidal imidazo pyridines, demonstrating their binding to DNA and showing concentration-dependent cleavage activity. This research points to the use of 2,6-diphenylpiperidin-4-one derivatives in designing drugs for cancer therapy, highlighting their role in DNA interaction and potential antiproliferative activities (Dar et al., 2015).
Safety and Hazards
The safety data sheet for 2,6-diphenyl-3-propylpiperidin-4-one indicates that it includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Mécanisme D'action
Target of Action
The primary targets of 2,6-Diphenyl-3-propylpiperidin-4-one are currently unknown. The compound belongs to the class of piperidin-4-one derivatives, which have been found to exhibit various biological properties and have applications as anti-viral, antitumor, and anti-histaminic agents . .
Propriétés
IUPAC Name |
2,6-diphenyl-3-propylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21H,2,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCTVXQJBQQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

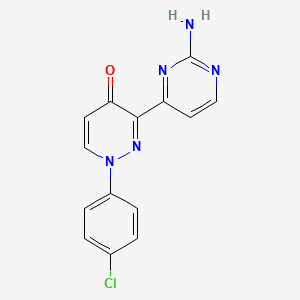
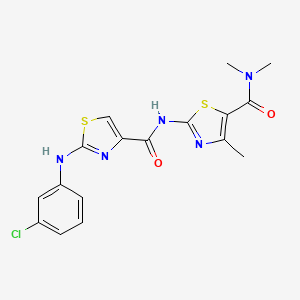

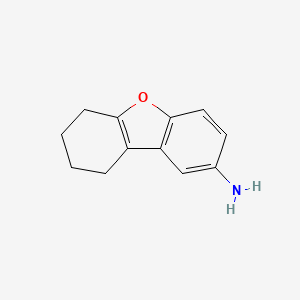
![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)
![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)

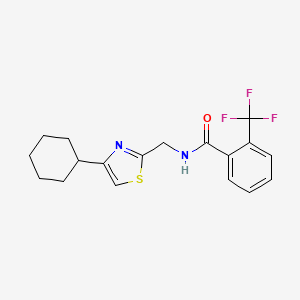
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)
![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)
![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)